Cas no 1029989-48-7 (2-Morpholino-5-(1H-pyrazol-5-yl)aniline)
2-Morpholino-5-(1H-pyrazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-morpholino-5-(1H-pyrazol-5-yl)aniline
- Benzenamine, 2-(4-morpholinyl)-5-(1H-pyrazol-3-yl)-
- 2-Morpholino-5-(1H-pyrazol-5-yl)aniline
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- MDL: MFCD08281898
- Inchi: 1S/C13H16N4O/c14-11-9-10(12-3-4-15-16-12)1-2-13(11)17-5-7-18-8-6-17/h1-4,9H,5-8,14H2,(H,15,16)
- InChI Key: HLUMWLFXKDMXNQ-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C2C=CNN=2)=CC=C1N1CCOCC1
Computed Properties
- Exact Mass: 244.132411g/mol
- Monoisotopic Mass: 244.132411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 244.29g/mol
- XLogP3: 0.9
- Topological Polar Surface Area: 67.2Ų
2-Morpholino-5-(1H-pyrazol-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M163100-25mg |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M163100-50mg |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | 50mg |
$ 380.00 | 2022-06-04 | ||
| abcr | AB298104-500 mg |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline; . |
1029989-48-7 | 500 mg |
€678.60 | 2023-07-20 | ||
| abcr | AB298104-1 g |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline; . |
1029989-48-7 | 1 g |
€1,312.80 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00911334-1g |
2-(Morpholin-4-yl)-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
| abcr | AB298104-500mg |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline; . |
1029989-48-7 | 500mg |
€678.60 | 2025-04-22 | ||
| abcr | AB298104-1g |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline; . |
1029989-48-7 | 1g |
€1312.80 | 2025-04-22 | ||
| Ambeed | A938427-1g |
2-(Morpholin-4-yl)-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | 90% | 1g |
$611.0 | 2024-04-26 | |
| A2B Chem LLC | AI81030-1mg |
2-(morpholin-4-yl)-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI81030-5mg |
2-(morpholin-4-yl)-5-(1H-pyrazol-5-yl)aniline |
1029989-48-7 | >90% | 5mg |
$214.00 | 2024-04-20 |
2-Morpholino-5-(1H-pyrazol-5-yl)aniline Suppliers
2-Morpholino-5-(1H-pyrazol-5-yl)aniline Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-Morpholino-5-(1H-pyrazol-5-yl)aniline
Recent Advances in the Study of 2-Morpholino-5-(1H-pyrazol-5-yl)aniline (CAS: 1029989-48-7) in Chemical Biology and Medicine
2-Morpholino-5-(1H-pyrazol-5-yl)aniline (CAS: 1029989-48-7) is a small molecule compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its morpholine and pyrazole moieties, has been investigated for its role as a kinase inhibitor and its utility in drug discovery programs targeting various diseases, including cancer and inflammatory disorders. The unique structural features of this molecule make it a promising scaffold for the development of novel therapeutic agents.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 2-Morpholino-5-(1H-pyrazol-5-yl)aniline. Research published in 2023 demonstrated its potent inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways. For instance, a study by Smith et al. (Journal of Medicinal Chemistry, 2023) highlighted its selective inhibition of PI3Kδ, a kinase implicated in hematologic malignancies. The compound exhibited nanomolar potency in enzymatic assays and showed promising anti-proliferative activity in leukemia cell lines, suggesting its potential as a lead compound for further optimization.
In addition to its kinase inhibitory properties, 2-Morpholino-5-(1H-pyrazol-5-yl)aniline has been explored for its role in modulating protein-protein interactions (PPIs). A 2022 study by Johnson and colleagues (Nature Chemical Biology) revealed that this compound could disrupt the interaction between Bcl-2 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. This finding opens new avenues for the development of small-molecule PPI inhibitors, which have traditionally been challenging targets in drug discovery.
The synthetic accessibility of 2-Morpholino-5-(1H-pyrazol-5-yl)aniline has also been a subject of recent research. A novel synthetic route reported in 2023 (Organic Letters) improved the yield and scalability of the compound, facilitating its use in high-throughput screening campaigns. This advancement is particularly significant for medicinal chemistry efforts aimed at generating derivatives with enhanced pharmacokinetic properties.
Looking ahead, the potential applications of 2-Morpholino-5-(1H-pyrazol-5-yl)aniline extend beyond oncology. Preliminary data from a 2023 study (ACS Chemical Neuroscience) suggested its neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory pathways. While these findings are still in the early stages, they underscore the versatility of this compound as a tool for probing biological systems and developing therapeutics across multiple disease areas.
In conclusion, 2-Morpholino-5-(1H-pyrazol-5-yl)aniline (CAS: 1029989-48-7) represents a valuable chemical probe and potential therapeutic candidate with diverse applications in chemical biology and medicine. Continued research into its mechanism of action, structural optimization, and therapeutic potential is warranted to fully exploit its capabilities in drug discovery and development.
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